molecular formula C17H20ClN3O B14144161 N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide CAS No. 88875-05-2

N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide

Cat. No.: B14144161
CAS No.: 88875-05-2
M. Wt: 317.8 g/mol
InChI Key: NTQWRKGYAPEFTH-UHFFFAOYSA-N
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Description

N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. This compound is characterized by the presence of a benzamide group attached to a pyrimidine ring, which is further substituted with a chloro and methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.

    Chlorination and Methylation: The pyrimidine ring is then chlorinated and methylated to introduce the chloro and methyl substituents.

    Attachment of the Benzamide Group: The final step involves the attachment of the benzamide group to the pyrimidine ring through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring can enhance binding affinity and selectivity towards these targets. The benzamide group may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-6-methylpyrimidin-2-yl)benzamide
  • 2-amino-4-chloro-6-methylpyrimidine
  • 4-chloro-6-methyl-2-pyrimidinamine

Uniqueness

N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and pyrimidine ring. This combination of structural features can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

88875-05-2

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8 g/mol

IUPAC Name

N-[1-(4-chloro-6-methylpyrimidin-2-yl)-3-methylbutyl]benzamide

InChI

InChI=1S/C17H20ClN3O/c1-11(2)9-14(16-19-12(3)10-15(18)21-16)20-17(22)13-7-5-4-6-8-13/h4-8,10-11,14H,9H2,1-3H3,(H,20,22)

InChI Key

NTQWRKGYAPEFTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(CC(C)C)NC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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